
Lecitinas hidrogenadas
Descripción general
Descripción
Hydrogenated lecithins are derivatives of lecithins, which are naturally occurring mixtures of phospholipids. Lecithins are found in animal and plant tissues and are known for their emulsifying properties. Hydrogenated lecithins are obtained by the hydrogenation of lecithins, which enhances their stability against oxidation and improves their functional properties .
Aplicaciones Científicas De Investigación
Cosmetic Applications
Emulsifying Agent
Hydrogenated lecithin is widely utilized in cosmetic formulations as an emulsifying agent due to its ability to stabilize oil-in-water emulsions. It enhances the texture and stability of creams and lotions, allowing for improved skin feel and product performance. Studies indicate that hydrogenated lecithin can be safely used in concentrations up to 15% in leave-on products, while concentrations between 0.1% and 50% are common in various formulations .
Skin Conditioning
As a skin conditioning agent, hydrogenated lecithin contributes to moisture retention and enhances skin barrier function. Its liposomal forms facilitate the delivery of active ingredients through the skin barrier, improving efficacy . Research shows that nonocclusive application of lecithin-containing liposomes can lead to significant penetration into the dermis, making it effective for transdermal drug delivery systems .
Pharmaceutical Applications
Drug Delivery Systems
Hydrogenated lecithin plays a crucial role in pharmaceutical formulations, particularly in enhancing drug solubility and bioavailability. It is used in solid dispersions where it interacts with drugs to form amorphous solid dispersions that improve absorption rates . A study demonstrated that hydrogenated lecithin can solubilize drugs effectively in oil-based gels, facilitating their permeation through the skin .
Stabilization of Emulsions
In drug formulations, hydrogenated lecithin stabilizes emulsions containing poorly water-soluble substances. This is particularly beneficial for injectable formulations where stability and homogeneity are critical .
Food Industry Applications
Food Emulsifier
Hydrogenated lecithin serves as an emulsifier in food products, enhancing texture and consistency. It aids in the uniform dispersion of ingredients, which is essential for products like margarine and dressings. The compound's ability to improve oxidation stability makes it valuable for extending shelf life .
Nutraceuticals
In nutraceutical applications, hydrogenated lecithin is used to enhance the bioavailability of nutrients and active compounds. Its emulsifying properties help in the formulation of dietary supplements that require improved absorption in the gastrointestinal tract .
Case Studies
Mecanismo De Acción
Target of Action
Hydrogenated lecithins primarily target the lipid barrier of the skin . They have structural similarities with skin lipids, which allows them to interact effectively with the skin’s lipid barrier . This interaction is crucial for the compound’s various functions, including its role as a skin conditioner and an emulsifier .
Mode of Action
Hydrogenated lecithins interact with their targets through their phospholipids, which include phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and phosphatidic acid . These phospholipids form a hydrating layer on the skin, improving moisture retention, reducing skin irritation, and eliminating “stinging” reactions caused by other ingredients in the formula . As an emulsifier, hydrogenated lecithins ensure the compatibility of oil and water in cosmetic formulations .
Biochemical Pathways
The biochemical pathways affected by hydrogenated lecithins involve the formation of various structures depending on hydration and temperature . In aqueous solution, its phospholipids can form either liposomes, bilayer sheets, micelles, or lamellar structures . These structures serve as advanced active ingredient delivery systems, improving the absorption and penetration of active ingredients through the skin’s lipid barrier .
Pharmacokinetics
It is known that they promote the percutaneous absorption of active ingredients, enhancing the effectiveness of the entire formula . This suggests that they may have a significant impact on the bioavailability of other compounds in a formulation.
Result of Action
The action of hydrogenated lecithins results in several beneficial effects. They replenish the lipid barrier, improving moisture retention . They also reduce skin irritation and eliminate “stinging” reactions caused by other ingredients in the formula . Furthermore, they protect the skin from aggressive detergents like Sodium Lauryl Sulfate (SLS) and prevent allergens from penetrating the outer layer, thereby preventing irritation, inflammation, and allergic reactions .
Action Environment
The action of hydrogenated lecithins is influenced by environmental factors such as temperature and hydration . . This stability makes them suitable for use in a variety of environments.
Análisis Bioquímico
Biochemical Properties
“Lecithins, hydrogenated” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, a spherical structure in which the acyl chains are inside and not exposed to the aqueous phase .
Cellular Effects
“Lecithins, hydrogenated” has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “Lecithins, hydrogenated” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Lecithins, hydrogenated” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Lecithins, hydrogenated” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Lecithins, hydrogenated” is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
“Lecithins, hydrogenated” is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “Lecithins, hydrogenated” and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogenated lecithins are typically prepared by the hydrogenation of lecithins derived from sources such as soybeans. The hydrogenation process involves the addition of hydrogen to the unsaturated fatty acids in lecithins, converting them into saturated fatty acids. This process is usually carried out under controlled conditions using catalysts such as nickel or palladium .
Industrial Production Methods
In industrial settings, hydrogenated lecithins are produced by first extracting lecithins from sources like soybeans through mechanical or chemical methods. The extracted lecithins are then subjected to hydrogenation in large reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired level of hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
Hydrogenated lecithins undergo various chemical reactions, including:
Oxidation: Hydrogenated lecithins are more stable against oxidation compared to non-hydrogenated lecithins.
Reduction: The hydrogenation process itself is a reduction reaction where unsaturated fatty acids are converted to saturated fatty acids.
Substitution: Hydrogenated lecithins can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogenated lecithins are less prone to oxidation, but when it occurs, it typically involves reactive oxygen species.
Reduction: Hydrogenation is carried out using hydrogen gas and catalysts like nickel or palladium.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from the hydrogenation of lecithins are saturated phospholipids, which have enhanced stability and functional properties .
Comparación Con Compuestos Similares
Similar Compounds
Natural Lecithins: Derived from sources like soybeans and egg yolk, natural lecithins are less stable against oxidation compared to hydrogenated lecithins.
Hydrolyzed Lecithins: These lecithins have undergone partial hydrolysis, resulting in the removal of one fatty acid.
Uniqueness
Hydrogenated lecithins are unique due to their enhanced stability against oxidation and their ability to improve the percutaneous absorption of active ingredients. This makes them particularly valuable in applications where long-term stability and effective delivery of actives are crucial .
Actividad Biológica
Hydrogenated lecithin is a modified form of lecithin, produced through the controlled hydrogenation of natural lecithin. This compound has garnered attention in various fields, including cosmetics, pharmaceuticals, and food science, due to its unique biological activities and properties. This article explores the biological activity of hydrogenated lecithin, highlighting its safety profile, mechanisms of action, and applications supported by research findings.
Chemical Composition and Properties
Hydrogenated lecithin primarily consists of phospholipids, particularly phosphatidylcholine, which is formed by the esterification of glycerol with fatty acids and phosphoric acid. The hydrogenation process modifies the unsaturated fatty acids present in lecithin, resulting in a more stable product with altered emulsifying properties.
Table 1: Comparison of Lecithin and Hydrogenated Lecithin
Property | Lecithin | Hydrogenated Lecithin |
---|---|---|
Fatty Acid Composition | Unsaturated fatty acids | Saturated fatty acids |
Emulsifying Properties | Moderate | Enhanced |
Stability | Less stable | More stable |
Applications | Food, cosmetics | Food, cosmetics, pharmaceuticals |
1. Skin Penetration and Delivery Mechanism
Hydrogenated lecithin has been shown to enhance skin penetration when used in topical formulations. In studies involving murine skin, nonocclusive application of lecithin-containing liposomes resulted in approximately 30% penetration to the subdermis. In piglet skin models, up to 99% accumulation was observed in the stratum corneum . This property makes hydrogenated lecithin an effective carrier for active ingredients in cosmetic formulations.
2. Safety Profile
The safety assessment of hydrogenated lecithin indicates that it is generally recognized as safe (GRAS) for use in various applications. It can be safely used in rinse-off cosmetic products and leave-on formulations at concentrations up to 15% . Toxicological studies have demonstrated that hydrogenated lecithin is virtually nontoxic in acute oral studies and does not exhibit reproductive toxicity or mutagenicity . However, caution is advised regarding its potential to form nitrosamines when combined with certain ingredients.
3. Metabolism and Bioavailability
Research indicates that hydrogenated lecithin is metabolized into choline by bacterial phospholipases in the gut. Choline plays a crucial role in various physiological functions, including neurotransmitter synthesis and cell membrane integrity . The conversion of lysolecithin (a product of lecithin metabolism) to lecithin occurs rapidly in tissues such as the liver and skeletal muscle . This rapid metabolism suggests that hydrogenated lecithin may have implications for nutrient delivery and bioavailability.
Study 1: Cosmetic Applications
A clinical study evaluated the efficacy of a moisturizer containing hydrogenated lecithin as an emulsifying agent. The formulation was applied to participants over four weeks, showing significant improvements in skin hydration levels compared to a control group . Participants reported enhanced skin texture and reduced dryness.
Study 2: Nutraceutical Formulations
In another study focusing on dietary supplements, hydrogenated lecithin was incorporated into a lipid-based delivery system for bioactive compounds. The results demonstrated improved bioavailability of nutrients compared to traditional delivery methods .
Propiedades
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNPLUBHRSSFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018672 | |
Record name | Phosphatidylcholine 16:0-18:0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92128-87-5 | |
Record name | Hydrogenated lecithin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092128875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphatidylcholine 16:0-18:0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lecithins, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydrogenated lecithins, like hydrogenated soy lecithin, are often incorporated into liposomal formulations due to their ability to form stable bilayers. [] Liposomes, spherical vesicles composed of phospholipid bilayers, are utilized for encapsulating and delivering various therapeutic agents. The hydrogenation process increases the saturation of the fatty acid chains within lecithin, resulting in a more rigid structure. This enhanced rigidity contributes to increased stability, reducing the likelihood of leakage and improving the shelf life of the liposomes. [] For instance, miriplatin liposomes incorporating hydrogenated lecithin demonstrated enhanced stability in liquid formulations. []
A: In the food industry, hydrogenated lecithin is commonly used to improve the texture and stability of reduced-fat cheese. [] One study investigating the effects of different lecithin types (granular soy lecithin, hydrogenated soy lecithin, and oat lecithin) on reduced-fat cheddar cheese found that hydrogenated soy lecithin improved the cheese's texture without negatively impacting its flavor. [] This improvement can be attributed to the ability of hydrogenated lecithin to interact with both water and fat molecules, creating a more homogeneous and stable structure within the cheese matrix.
A: Yes, hydrogenation can enhance the oxidative stability of lecithin. [] Unsaturated fatty acids in non-hydrogenated lecithin are susceptible to oxidation, leading to rancidity and reduced shelf life. Hydrogenation reduces the number of double bonds in the fatty acid chains, making them less vulnerable to oxidation. This improved stability is particularly important in food and pharmaceutical applications where long shelf life is crucial.
A: The composition of a liposomal formulation can vary depending on its intended application, but typically includes a combination of phospholipids, cholesterol, and the active pharmaceutical ingredient. [] For example, a miriplatin lipidosome was developed using miriplatin as the active ingredient, phospholipids (which could include hydrogenated soy lecithin), cholesterol, and water. [] The specific ratios of these components are carefully optimized to achieve the desired liposome size, stability, and drug release profile.
A: The molar ratio of components in a liposomal formulation, including phospholipids like hydrogenated soy lecithin, cholesterol, and the active ingredient, significantly influences the liposomes' physicochemical properties. [] These properties include size, encapsulation efficiency, drug release kinetics, and stability. For example, in a breviscapinum long-circulating nanoliposome, the molar ratio of breviscapine (active ingredient), phosphatide (including soy lecithin), polyethylene glycol derived phosphatide, and cholesterol was optimized to be 55:25-55:3-7:2.2-18.3. [] This specific ratio likely contributes to the desired characteristics of the nanoliposome for its intended application.
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